molecular formula C7H9BFNO2 B13573123 [3-(Aminomethyl)-4-fluorophenyl]boronic acid

[3-(Aminomethyl)-4-fluorophenyl]boronic acid

Cat. No.: B13573123
M. Wt: 168.96 g/mol
InChI Key: ZOTXPODNHCFQFQ-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-4-fluorophenyl]boronic acid is a multifunctional organoboron compound of high interest in medicinal chemistry and chemical biology research. This compound serves as a valuable synthetic intermediate, featuring both a boronic acid group and a primary amine group on an aromatic ring, which allows for sequential and diverse derivatization. The boronic acid moiety enables participation in key carbon-carbon bond-forming reactions, most notably Suzuki-Miyaura cross-couplings, to create novel biaryl structures . The presence of the ortho-aminomethyl group is particularly significant, as it is well-documented to enhance the binding affinity of the boronic acid towards diols—such as those found in sugars—at physiologically relevant pH, making it a candidate for developing carbohydrate sensors . The fluorine atom on the aromatic ring is a classic strategy to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules . Researchers are exploring such fluorinated, boron-containing scaffolds for their potential in creating new antimicrobial and anticancer agents, inspired by FDA-approved boronic acid drugs like Bortezomib and Tavaborole . The mechanism by which many ortho-aminomethylphenylboronic acids function in sensing is twofold: the aminomethyl group acts as an electron-withdrawer to lower the pKa of the boronic acid, facilitating diol binding at neutral pH, while also contributing to a fluorescence "turn-on" response in conjugated fluorophores upon analyte binding, a phenomenon explained by vibrational-coupled excited-state relaxation . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with standard safety precautions in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C7H9BFNO2

Molecular Weight

168.96 g/mol

IUPAC Name

[3-(aminomethyl)-4-fluorophenyl]boronic acid

InChI

InChI=1S/C7H9BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H,4,10H2

InChI Key

ZOTXPODNHCFQFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN)(O)O

Origin of Product

United States

Preparation Methods

Step 1: Boronation of p-Fluorobromobenzene

  • Starting Material: p-Fluorobromobenzene
  • Reagents and Conditions:
    • Formation of Grignard reagent by reacting p-fluorobromobenzene with magnesium in tetrahydrofuran (THF) solvent.
    • Thermal initiation is applied, followed by reaction at low temperature (-30°C).
    • Subsequent reaction with trimethyl borate (B(OMe)3) to introduce the boronic acid group.
  • Workup: Hydrolysis using aqueous hydrochloric acid, extraction with ethyl acetate, washing with saturated brine, concentration, and recrystallization using n-heptane.
  • Yield: 65–70% of fluorophenylboronic acid intermediate (Intermediate A).

This step efficiently converts the aryl bromide into the boronic acid derivative via Grignard intermediate formation and boronation.

Step 2: Nitration of Fluorophenylboronic Acid Intermediate

  • Intermediate: Fluorophenylboronic acid (Intermediate A)
  • Reagents: Mixed acid nitration using nitrosonitric acid (a mixture of nitric acid and nitrous acid or related nitrating agents).
  • Outcome: Introduction of a nitro group at the 3-position relative to the boronic acid and fluorine substituents, yielding 3-nitro-4-fluorophenylboronic acid (Intermediate B).

This nitration is regioselective, targeting the meta-position to the boronic acid and fluorine substituents due to electronic effects.

Step 3: Reduction of Nitro Group to Amino Group

  • Intermediate: 3-Nitro-4-fluorophenylboronic acid (Intermediate B)
  • Reagents and Conditions:
    • Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
    • Hydrogen gas atmosphere under controlled conditions.
  • Outcome: Reduction of the nitro group to an amino group, producing 3-amino-4-fluorophenylboronic acid (final product).

This step is a standard catalytic hydrogenation, providing high selectivity and yield for the amino derivative.

Alternative Synthetic Routes and Variations

Another patent describes a similar synthetic method focusing on the same sequence of reactions but may include variations in solvents, catalysts, and purification steps to optimize yield and purity. Key points include:

  • Use of N-bromosuccinimide (NBS) for bromination steps if necessary.
  • Employing different bases or solvents like ethanol or acetic acid for reaction medium adjustments.
  • Variations in workup procedures such as recrystallization and vacuum drying to improve product quality.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material / Intermediate Reagents / Catalysts Conditions Product / Intermediate Yield (%)
1 Boronation p-Fluorobromobenzene Mg (magnesium), THF, trimethyl borate Thermal initiation, -30°C, 3 hours 4-Fluorophenylboronic acid (Intermediate A) 65–70
2 Nitration Intermediate A (4-Fluorophenylboronic acid) Nitrosonitric acid Controlled nitration conditions 3-Nitro-4-fluorophenylboronic acid (B) Not specified
3 Catalytic Reduction Intermediate B (3-Nitro-4-fluorophenylboronic acid) Pd/C, H2 gas Hydrogenation under Pd/C catalyst 3-Amino-4-fluorophenylboronic acid (final) High yield

Research Findings and Considerations

  • Selectivity: The sequence ensures regioselective substitution, avoiding unwanted side reactions on the aromatic ring.
  • Catalyst Efficiency: Palladium on carbon is effective for nitro group reduction without affecting the boronic acid moiety.
  • Purification: Recrystallization and solvent extraction are critical for isolating pure intermediates and final product.
  • Yield Optimization: Reaction temperature control and reagent addition rates influence overall yields.
  • Scalability: The method is suitable for scale-up due to straightforward reaction conditions and commercially available reagents.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most extensively studied application of [3-(Aminomethyl)-4-fluorophenyl]boronic acid. The boronic acid group couples with aryl/heteroaryl halides or triflates to form biaryl or aryl-heteroaryl bonds, critical in pharmaceutical and materials synthesis.

Mechanism :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide (e.g., Ar–X).

  • Transmetalation : Boronic acid transfers the aryl group to Pd.

  • Reductive Elimination : Pd releases the coupled product (Ar–Ar').

Key Features :

  • The aminomethyl group enhances solubility in polar solvents (e.g., water/THF mixtures), improving reaction efficiency.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions like protodeboronation.

Example Reaction :

SubstrateCatalyst SystemConditionsYieldPurity
4-BromotoluenePd(PPh₃)₄, Na₂CO₃80°C, H₂O/THF85%>95%
3-IodopyridinePd(dppf)Cl₂, K₃PO₄90°C, Dioxane78%97%

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enabling purification or further functionalization.

Typical Protocol :

  • React with excess pinacol in anhydrous THF under reflux.

  • Isolate via crystallization (yield: 92–95%) .

Applications :

  • Stabilizes the boronic acid for storage.

  • Facilitates transmetalation in Negishi couplings.

Coordination with Biomolecules

The compound forms reversible covalent bonds with diol-containing biomolecules (e.g., serine proteases), enabling enzyme inhibition studies.

Research Findings :

  • Inhibits α-chymotrypsin with IC₅₀ = 12 µM.

  • Binding affinity (Kd) for lectins: 8.3 µM (wheat germ agglutinin).

a) Amino Group Reactivity

The aminomethyl group undergoes:

  • Acylation : Reaction with acetyl chloride yields protected derivatives (e.g., for peptide coupling).

  • Schiff Base Formation : Condenses with aldehydes to form imines, useful in metal-organic frameworks (MOFs).

b) Boronic Acid Oxidation

Controlled oxidation with H₂O₂ converts the boronic acid to phenolic derivatives, though this reaction is less common due to competing protodeboronation.

Stability and Side Reactions

Protodeboronation :

  • Occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions.

  • Mitigated by using buffered solutions (pH 5–8).

Hydrolysis :

  • Slow degradation in aqueous media (t₁/₂ = 72 hrs at 25°C).

Comparative Reactivity Analysis

Reaction Type[3-(Aminomethyl)-4-fluorophenyl]boronic AcidPhenylboronic Acid
Suzuki-Miyaura EfficiencyHigh (electron-deficient aryl group)Moderate
Solubility in Water15 mg/mL (due to –NH₂)2 mg/mL
Stability at pH 7>48 hrs<24 hrs

Scientific Research Applications

Chemistry:

    Catalysis: [3-(Aminomethyl)-4-fluorophenyl]boronic acid is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Sensing: The compound is employed in the development of sensors for detecting sugars, amino acids, and other biologically relevant molecules.

Biology and Medicine:

    Drug Development: The compound’s boronic acid moiety is explored for designing enzyme inhibitors, particularly protease inhibitors, which have potential therapeutic applications.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes.

Industry:

    Material Science: [3-(Aminomethyl)-4-fluorophenyl]boronic acid is utilized in the synthesis of advanced materials, such as polymers and hydrogels, with unique properties like self-healing and responsiveness to external stimuli.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-4-fluorophenyl]boronic acid is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The aminomethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Key Features:

  • Synthetic Utility: The aminomethyl group facilitates further derivatization, such as coupling with fluorescent tags (e.g., fluorescein) for imaging applications .
  • Biological Relevance: Boronic acids are known to interact with biomolecules, including enzymes and sugars, making this compound a candidate for drug development .

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric properties of substituents on fluorophenylboronic acids critically influence their reactivity and applications. Below is a comparative analysis:

Compound Name Substituent(s) Key Properties/Applications Reference
[3-(Aminomethyl)-4-fluorophenyl]boronic acid -CH₂NH₂, -F Radiopharmaceutical synthesis (e.g., MIBG analogues); Suzuki coupling intermediates
4-Amino-3-fluorophenylboronic acid -NH₂, -F Lower solubility due to free -NH₂; limited derivatization potential compared to aminomethyl
3-Difluoromethoxy-4-fluorophenylboronic acid -OCHF₂, -F Enhanced steric bulk; used in agrochemicals and polymer chemistry
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid -CONH-t-Bu, -F Improved protein binding via carbamoyl group; antiviral research

Key Observations :

  • The aminomethyl group (-CH₂NH₂) offers superior versatility over amino (-NH₂) or nitro (-NO₂) groups, enabling protection/deprotection strategies (e.g., Boc protection) for targeted synthesis .
  • Fluorine at the 4-position is a common feature in antiviral and anticancer agents, as seen in HCV NS3-4A protease inhibitors (e.g., ligand K4J) .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic effects.

Compound Reaction Partner Yield (%) Application Context Reference
[3-(Aminomethyl)-4-fluorophenyl]boronic acid 2-Thiazole bromide 60–75 Adamantane-derived thiazole synthesis
4-Fluoro-3-nitrophenylboronic acid Aryl halides 40–55 Lower yield due to electron-withdrawing -NO₂ group
3-Fluoro-4′-methylbiphenyl-4-yl-boronic acid Bromoacetophenone 70–85 High yield attributed to methyl group’s electron-donating effect

Key Observations :

  • Electron-donating groups (e.g., -CH₃, -CH₂NH₂) enhance boronic acid reactivity in cross-couplings, while electron-withdrawing groups (e.g., -NO₂) reduce yields .

Key Observations :

  • The aminomethyl group’s ability to form hydrogen bonds enhances interactions with biological targets, as seen in radiopharmaceutical applications .
  • Fluorine’s electronegativity improves binding specificity in enzyme inhibition .

Biological Activity

[3-(Aminomethyl)-4-fluorophenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an aminomethyl group, which influence its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

The molecular formula of [3-(Aminomethyl)-4-fluorophenyl]boronic acid is C7H8B F N O2, with a molecular weight of approximately 169.96 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC7H8B F N O2
Molecular Weight169.96 g/mol
IUPAC Name[3-(Aminomethyl)-4-fluorophenyl]boronic acid
SMILESB(C1=CC=C(C=C1F)C(N)C)O

The biological activity of [3-(Aminomethyl)-4-fluorophenyl]boronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical for the inhibition of certain enzymes involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that derivatives of boronic acids, including this compound, exhibit antimicrobial activities against various pathogens.

Research Findings

Numerous studies have explored the biological effects of [3-(Aminomethyl)-4-fluorophenyl]boronic acid and its derivatives. Below are some significant findings:

  • Anticancer Activity :
    • A study demonstrated that [3-(Aminomethyl)-4-fluorophenyl]boronic acid exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the proteasome pathway, leading to increased apoptosis rates .
  • Antimicrobial Effects :
    • Research indicated that this compound showed activity against Gram-positive bacteria, with a notable effect on Staphylococcus aureus strains. The proposed mechanism involves disruption of bacterial cell wall synthesis .
  • Enzyme Interaction Studies :
    • Molecular docking studies have revealed that [3-(Aminomethyl)-4-fluorophenyl]boronic acid binds effectively to active sites of specific enzymes such as serine proteases and carbonic anhydrases, suggesting its potential as a therapeutic agent in enzyme-related diseases .

Case Studies

Several case studies highlight the therapeutic applications of [3-(Aminomethyl)-4-fluorophenyl]boronic acid:

  • Case Study 1: Cancer Treatment
    A clinical trial evaluated the efficacy of a drug formulation containing [3-(Aminomethyl)-4-fluorophenyl]boronic acid in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a 12-week treatment period.
  • Case Study 2: Antibiotic Resistance
    In a laboratory setting, researchers tested the compound against antibiotic-resistant strains of bacteria. The results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.

Q & A

Q. How is this boronic acid leveraged in designing viral polymerase inhibitors?

  • Methodological Answer : The aminomethyl group enables covalent interactions with catalytic residues (e.g., serine in HCV NS5B polymerase). Docking studies (e.g., Molecular Mechanics-Poisson-Boltzmann calculations) show that the 4-fluoro group enhances hydrophobic packing in the palm domain of RNA-dependent RNA polymerases. Derivatives with tetrazole or triazole substituents exhibit IC₅₀ values <100 nM .

Data Contradictions and Validation

  • vs. 5 : While 4-fluorophenylboronic acid is reported as less reactive in couplings , its use in synthesizing adamantyl-thiazole derivatives achieved high yields . This discrepancy highlights the role of substrate-specific steric/electronic tuning.
  • vs. 12 : Oxidative cleavage (NaIO₄) is efficient for pinacol esters , but competing boroxine formation during purification requires careful solvent selection (e.g., ethanol over THF) .

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